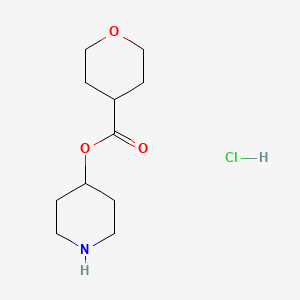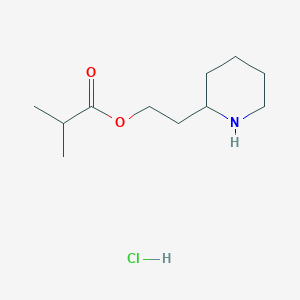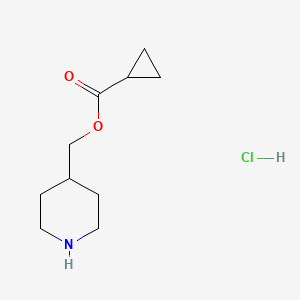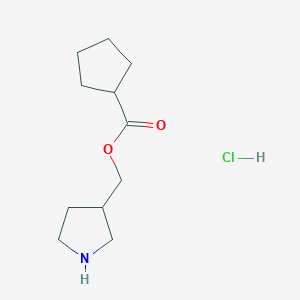
1-(イソチアゾール-3-イル)エタノン
概要
説明
“1-(Isothiazol-3-yl)ethanone” is a synthetic compound with a molecular formula of C5H5NOS . It belongs to the family of isothiazoles, which are organic compounds containing a five-membered heterocyclic ring .
Synthesis Analysis
Isothiazol-3 (2H)-ones, which include “1-(Isothiazol-3-yl)ethanone”, have been reported to be synthesized by oxidative cyclization of thiomalonamide derivatives, amides of 3-thionocarboxylic acids, and 4,5-dithiaoctanediamides .Molecular Structure Analysis
The molecular structure of “1-(Isothiazol-3-yl)ethanone” consists of a five-membered heterocyclic ring, which is unsaturated and features an S-N bond .Chemical Reactions Analysis
Isothiazol-3 (2H)-ones are known for their remarkable antifungal and antibacterial properties, being extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .科学的研究の応用
抗菌剤
“イソチアゾール-3-イル”化合物には、カルバペネム耐性腸内細菌科(CRE)やメチシリン耐性黄色ブドウ球菌(MRSA)などの抗生物質耐性菌に対して強力な殺菌作用を示す「1-(イソチアゾール-3-イル)エタノン」が含まれています . これらの化合物は、現在使用されているほとんどの抗生物質に対して耐性を持つこれらのスーパーバグに対抗する上で有望な結果を示しています .
抗真菌剤
“イソチアゾール-3-イル”化合物は、抗菌特性に加えて、優れた抗真菌特性でも知られています . これらは真菌の増殖を効果的に抑制することができ、真菌の汚染が懸念されるさまざまな用途に役立ちます .
工業用水処理における殺生物剤
“イソチアゾール-3-イル”化合物は、工業用水処理用途で殺生物剤として広く使用されています . これらの化合物は、微生物の増殖や生物付着を抑制し、これらの工業プロセスにおける水の品質と安全性を確保する上で効果的です .
研究開発
“1-(イソチアゾール-3-イル)エタノン”は、特に医薬品化学の分野で、研究開発に使用されています . 科学者たちは、この化合物を用いて新しい類似体を設計および合成し、その構造活性相関(SAR)を研究し、その抗菌活性を評価しています .
治療の可能性
“イソチアゾール-3-イル”化合物の中には、生体内有効性試験で治療の可能性を示したものがあります . たとえば、ある研究では、ある化合物が特定の細菌株からマウスを保護できることがわかりました . これは、将来、新しい治療薬の開発における可能性のある用途を示唆しています .
市販
“1-(イソチアゾール-3-イル)エタノン”は市販されており、研究開発目的で購入できます . この入手可能性により、さまざまな科学研究用途での利用が促進されます .
作用機序
Target of Action
1-(Isothiazol-3-yl)ethanone, a derivative of isothiazolones, primarily targets enzymes with thiols at their active sites . Thiazoles, which include isothiazolones, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs . They are known for their remarkable antifungal and antibacterial properties .
Mode of Action
The mode of action of 1-(Isothiazol-3-yl)ethanone involves the inhibition of life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .
Biochemical Pathways
They can also stimulate or block receptors in biological systems .
Result of Action
The result of 1-(Isothiazol-3-yl)ethanone’s action is the control of microbial growth and biofouling, thanks to its antifungal and antibacterial properties . It is extensively used as a biocide in various industrial water treatment applications .
Safety and Hazards
将来の方向性
The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs . This has resulted in a steady increase in the number of related patent applications as well as in the successful introduction of isothiazole-based derivatives to the market .
生化学分析
Biochemical Properties
1-(Isothiazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, inhibiting their activity and thereby exerting its biocidal effects. For instance, 1-(Isothiazol-3-yl)ethanone is known to inhibit proteases, which are enzymes that break down proteins . This inhibition can disrupt essential cellular processes in microorganisms, leading to their death. Additionally, the compound interacts with other biomolecules such as nucleic acids, further contributing to its antimicrobial activity.
Cellular Effects
The effects of 1-(Isothiazol-3-yl)ethanone on cells are profound, influencing various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes, 1-(Isothiazol-3-yl)ethanone can alter the normal functioning of cells, leading to changes in metabolic flux and energy production . Furthermore, the compound’s interaction with nucleic acids can result in changes in gene expression, potentially leading to cell death or altered cellular functions.
Molecular Mechanism
At the molecular level, 1-(Isothiazol-3-yl)ethanone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes, preventing them from catalyzing their respective reactions . This binding can be either reversible or irreversible, depending on the nature of the interaction. Additionally, 1-(Isothiazol-3-yl)ethanone can induce changes in gene expression by interacting with nucleic acids, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Isothiazol-3-yl)ethanone have been studied over time to understand its stability and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 1-(Isothiazol-3-yl)ethanone can lead to persistent changes in cellular metabolism and gene expression, which may have implications for its use in industrial and medical applications.
Dosage Effects in Animal Models
The effects of 1-(Isothiazol-3-yl)ethanone vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biocidal effects. It is crucial to determine the optimal dosage to balance efficacy and safety in practical applications.
Metabolic Pathways
1-(Isothiazol-3-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall efficacy and toxicity of 1-(Isothiazol-3-yl)ethanone, making it essential to understand its metabolism for safe and effective use.
Transport and Distribution
Within cells and tissues, 1-(Isothiazol-3-yl)ethanone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall biological activity. Understanding these transport mechanisms is crucial for optimizing the use of 1-(Isothiazol-3-yl)ethanone in different applications.
Subcellular Localization
The subcellular localization of 1-(Isothiazol-3-yl)ethanone plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy. Additionally, the subcellular distribution of 1-(Isothiazol-3-yl)ethanone can influence its stability and degradation, affecting its long-term effects on cellular functions.
特性
IUPAC Name |
1-(1,2-thiazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-2-3-8-6-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLNTEYLVSFUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-35-7 | |
| Record name | 1-(1,2-thiazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)





![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)
![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)


![4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397369.png)
![1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397370.png)
